Home > Products > Screening Compounds P82648 > Elagolix (S)-enantiomer
Elagolix (S)-enantiomer - 2409132-65-4

Elagolix (S)-enantiomer

Catalog Number: EVT-8953437
CAS Number: 2409132-65-4
Molecular Formula: C32H30F5N3O5
Molecular Weight: 631.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Elagolix is classified under the category of synthetic organic compounds, specifically as an antagonist of gonadotropin-releasing hormone receptors. It is derived from uracil and features a complex structure that contributes to its biological activity. The compound has been investigated extensively for its therapeutic potential and has been marketed since 2018 as a treatment option for relevant medical conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of elagolix involves several intricate steps that ensure the production of the desired (S)-enantiomer with high purity. The process typically starts with the preparation of key intermediates through various organic reactions, including nucleophilic substitutions and cross-coupling reactions.

Molecular Structure Analysis

Structure and Data

Elagolix has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C19_{19}H24_{24}F3_{3}N3_{3}O4_{4}, and it features a uracil backbone with various substituents.

  • Key Features:
    • Atropisomerism: Elagolix exists as two atropisomers due to restricted rotation around certain bonds, which can influence its pharmacological properties.
    • Structural Analysis: X-ray diffraction studies have provided insights into the solid-state structure, revealing critical information about molecular interactions .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of elagolix is primarily governed by its functional groups, allowing it to participate in various reactions:

  • Hydrolysis: The ethyl ester form undergoes hydrolysis to yield the free acid or sodium salt forms.
  • Nucleophilic Substitution: Key intermediates are synthesized through nucleophilic substitution reactions, which are crucial for constructing the final structure.
  • Crystallization: The use of solid forms in crystallization processes aids in improving purity and stability, particularly for chiral separations .
Mechanism of Action

Process and Data

Elagolix functions by binding to gonadotropin-releasing hormone receptors in the pituitary gland, inhibiting their activation. This leads to decreased secretion of luteinizing hormone and follicle-stimulating hormone, resulting in reduced ovarian estrogen production.

  • Pharmacodynamics: The mechanism is pivotal for managing conditions like endometriosis, where estrogen plays a significant role in disease progression .
  • Data Insights: Studies have shown that elagolix effectively reduces pain associated with endometriosis by modulating hormonal levels.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elagolix exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but shows limited solubility in water.
  • Stability: The compound's stability can be influenced by environmental factors such as temperature and pH.
  • Crystalline Forms: Different solid forms have been developed to enhance stability and reduce reactivity towards cyclization processes .
Applications

Scientific Uses

Elagolix has significant applications in both clinical settings and research:

  • Therapeutic Use: It is primarily used for treating endometriosis and uterine fibroids, providing relief from associated symptoms.
  • Research Applications: Ongoing studies focus on understanding its pharmacological properties better, exploring potential applications in other hormone-dependent diseases, and developing new analogs with improved efficacy and safety profiles .
Synthesis and Manufacturing Innovations

Synthetic Pathways for Elagolix (S)-Enantiomer

Key Intermediates in Stereoselective Synthesis

The stereoselective synthesis of the Elagolix (S)-enantiomer (chemically designated as 4-[[(1S)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid) relies on well-defined chiral intermediates to establish the desired absolute configuration. A critical intermediate is the (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate, which introduces the benzylic stereocenter through nucleophilic displacement. This chiral building block reacts with the uracil core structure (specifically, the 6-methyluracil derivative brominated at the C5 position) to form the C-N bond while retaining stereochemical integrity [1] [7]. Another pivotal intermediate is the 5-(2-fluoro-3-methoxyphenyl)-6-methyluracil scaffold, constructed via a regioselective condensation between 3-((2-fluoro-6-(trifluoromethyl)benzyl)amino)pyrimidine-2,4(1H,3H)-dione and tert-butyl acetoacetate. This reaction avoids the hazardous diketene previously employed, enhancing process safety while maintaining high regiochemical fidelity confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between the C6-methyl group and benzyl protons [1].

Table 1: Key Intermediates in Elagolix (S)-Enantiomer Synthesis

IntermediateChemical Structure HighlightsStereochemical RoleConfirmation Method
(R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonateChiral benzylic center with leaving groupTransfers (R) configuration to Elagolix’s amino acid sidechainChiral HPLC, Optical rotation
5-Bromo-6-methyl-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]uracilBrominated at C5 for Suzuki couplingAtropisomeric precursorX-ray crystallography, NOESY
5-(2-Fluoro-3-methoxyphenyl)-6-methyl-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]uracilBiaryl system with hindered rotationSource of atropisomerismDynamic HPLC, VT-NMR

Catalytic Asymmetric Methodologies

Transition Metal-Catalyzed Enantioselective Coupling

Transition metal-catalyzed C–N coupling reactions have emerged as powerful tools for constructing the stereogenic centers in Elagolix derivatives enantioselectively. Nickel-catalyzed asymmetric cross-coupling between racemic secondary alkyl electrophiles and nitrogen nucleophiles enables stereoconvergent synthesis of chiral amines. These reactions leverage chiral bidentate phosphine ligands (e.g., Norphos or Josiphos derivatives) to control absolute stereochemistry via dynamic kinetic resolution (DKR), where the chiral catalyst selectively activates one enantiomer of the racemic starting material [3] [5]. For Elagolix synthesis, palladium-catalyzed Buchwald-Hartwig amination has been adapted using TADDOL-derived phosphoramidite ligands to couple the uracil bromide with enantiomerically pure amino esters, achieving enantiomeric excess (ee) >95% under mild conditions (50–80°C). The mechanism involves oxidative addition of the aryl bromide to Pd(0), coordination of the chiral amine, and stereoretentive reductive elimination [5]. Recent advances in copper-catalyzed enantioselective coupling using Cinchona alkaloid derivatives (e.g., (DHQD)2PHAL) allow C–N bond formation at ambient temperature, minimizing epimerization risks for base-sensitive Elagolix intermediates [3] [5].

Table 2: Transition Metal-Catalyzed Enantioselective Methods Relevant to Elagolix Synthesis

Catalyst SystemReaction Typeee (%)Key AdvantagesLimitations
NiCl₂/(R,R)-NorphosKumada coupling of sec-alkyl Grignard≤67Tolerates aryl halidesModerate ee, Grignard basicity issues
Pd(OAc)₂/(S)-Tol-BINAPBuchwald-Hartwig amination>95High enantioselectivity, mild conditionsSensitive to steric bulk
CuI/(DHQD)2PHALUllmann-Goldberg coupling90–98Ambient temperature, functional group toleranceRequires stoichiometric base
Pd₂(dba)₃/t-Bu-JosiphosAllylic amination>99Broad substrate scopeHigh catalyst loading

Biocatalytic Approaches for Chiral Resolution

Biocatalytic strategies offer sustainable and highly selective routes to access the Elagolix (S)-enantiomer. Immobilized transaminases (e.g., ATA-302 from Arthrobacter sp.) enable the kinetic resolution of racemic Elagolix precursors by selectively converting the (R)-enantiomer to a ketone byproduct, leaving the desired (S)-amine with ee >99%. This enzymatic process employs pyridoxal-5'-phosphate (PLP) as a cofactor and operates optimally at pH 7.5–8.5 and 30–37°C, achieving high volumetric productivity (>100 g/L/day) [4]. Lipase-mediated enantioselective esterification (using Candida antarctica Lipase B) in organic solvents selectively acylates the (R)-enantiomer of Elagolix ester derivatives, allowing chromatographic separation of the unreacted (S)-isomer. Alternatively, whole-cell biocatalysts expressing engineered ketoreductases (KREDs) can asymmetrically reduce prochiral imine precursors to the Elagolix amine with high diastereoselectivity (dr >20:1) [4]. These enzymatic processes align with green chemistry principles by eliminating heavy metal catalysts, operating in aqueous media, and generating biodegradable byproducts. However, challenges remain in substrate solubility and enzyme stability under process-scale conditions [4].

Analytical Characterization of the Elagolix (S)-Enantiomer

Properties

CAS Number

2409132-65-4

Product Name

Elagolix (S)-enantiomer

IUPAC Name

4-[[(1S)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid

Molecular Formula

C32H30F5N3O5

Molecular Weight

631.6 g/mol

InChI

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m1/s1

InChI Key

HEAUOKZIVMZVQL-RUZDIDTESA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.